molecular formula C21H28N6O B2437574 N-(4-ethylphenyl)-4-(6-(pyrrolidin-1-yl)pyridazin-4-yl)piperazine-1-carboxamide CAS No. 1797292-72-8

N-(4-ethylphenyl)-4-(6-(pyrrolidin-1-yl)pyridazin-4-yl)piperazine-1-carboxamide

Cat. No.: B2437574
CAS No.: 1797292-72-8
M. Wt: 380.496
InChI Key: VSHAUNVAEBUXSD-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)-4-(6-(pyrrolidin-1-yl)pyridazin-4-yl)piperazine-1-carboxamide is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethylphenyl)-4-(6-(pyrrolidin-1-yl)pyridazin-4-yl)piperazine-1-carboxamide typically involves multi-step organic reactions. One common route includes:

    Formation of the pyridazinyl intermediate: This involves the reaction of a pyridazine derivative with pyrrolidine under controlled conditions.

    Coupling with piperazine: The pyridazinyl intermediate is then reacted with piperazine to form a piperazine-pyridazine compound.

    Introduction of the carboxamide group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethylphenyl)-4-(6-(pyrrolidin-1-yl)pyridazin-4-yl)piperazine-1-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The aromatic and heterocyclic rings can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions vary depending on the substituent, but common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the aromatic or heterocyclic rings.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including as an anti-inflammatory or anticancer agent.

Mechanism of Action

The mechanism of action of N-(4-ethylphenyl)-4-(6-(pyrrolidin-1-yl)pyridazin-4-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    N-(4-ethylphenyl)-4-(6-(pyrrolidin-1-yl)pyridazin-4-yl)piperazine-1-carboxamide analogs: Compounds with similar structures but different substituents on the aromatic or heterocyclic rings.

    Pyridazine derivatives: Compounds containing the pyridazine ring system with various functional groups.

    Piperazine derivatives: Compounds containing the piperazine ring system with different substituents.

Uniqueness

This compound is unique due to its specific combination of aromatic and heterocyclic structures, which may confer distinct biological and chemical properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-(4-ethylphenyl)-4-(6-pyrrolidin-1-ylpyridazin-4-yl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N6O/c1-2-17-5-7-18(8-6-17)23-21(28)27-13-11-25(12-14-27)19-15-20(24-22-16-19)26-9-3-4-10-26/h5-8,15-16H,2-4,9-14H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSHAUNVAEBUXSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)N2CCN(CC2)C3=CC(=NN=C3)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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